2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol
Description
2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol is a tertiary alcohol featuring a substituted phenyl ring with bromo (Br), fluoro (F), and methoxy (OCH₃) groups at positions 5, 2, and 4, respectively. This compound is structurally analogous to intermediates used in pharmaceuticals, particularly sodium-glucose cotransporter-2 (SGLT2) inhibitors and adrenoceptor-targeting agents .
Properties
Molecular Formula |
C10H12BrFO2 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12BrFO2/c1-10(2,13)6-4-7(11)9(14-3)5-8(6)12/h4-5,13H,1-3H3 |
InChI Key |
ZKKXZIWQMDDXDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1F)OC)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-4-methoxyphenol followed by a Friedel-Crafts alkylation to introduce the propan-2-ol group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive bromine and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are used under mild conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and thiols, depending on the specific reaction and conditions used.
Scientific Research Applications
2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated values based on substituent contributions.
Substituent Effects on Physicochemical Properties
Lipophilicity (XLogP3):
- The target compound (estimated XLogP3 ~2.5) is less lipophilic than 2-(5-Bromo-2-chlorophenyl)propan-2-ol (XLogP3 2.9) due to fluorine’s lower hydrophobicity compared to chlorine .
- The methoxy group in 2-(5-Bromo-2-methoxyphenyl)propan-2-ol (XLogP3 2.7) increases polarity slightly compared to the methyl-substituted analog (XLogP3 2.9) .
- Hydrogen Bonding and Crystal Packing: 2-(5-Bromo-2-methylphenyl)propan-2-ol forms intermolecular O–H⋯O hydrogen bonds, creating tetrameric structures in its crystal lattice .
Biological Activity
2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it features a secondary alcohol structure, which is crucial for its biological interactions. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.
The compound's structure includes:
- A bromine atom and a fluorine atom on the aromatic ring, enhancing its reactivity.
- A methoxy group that contributes to its lipophilicity, potentially affecting its bioavailability.
1. Anti-inflammatory Properties
Research indicates that 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol exhibits anti-inflammatory effects. The compound has been shown to modulate the activity of various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway .
3. Antimicrobial Activity
Preliminary studies have demonstrated that 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The bromine and fluorine substituents enhance binding affinity to active sites on enzymes, leading to modulation of their activity.
- Receptor Interaction: It has been shown to interact with receptors involved in inflammation and cancer progression, potentially altering their signaling pathways .
Comparative Analysis
To better understand the unique properties of 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone | Contains fluorine instead of bromine | Anticancer properties |
| 2-(5-Fluoro-2-methoxyphenyl)propan-2-ol | Fluorinated analog with similar structure | Antimicrobial effects |
| 3-(5-Bromo-3-hydroxyphenyl)propan-1-one | Hydroxyl group at a different position | Anti-inflammatory activity |
| 4-(5-Bromo-3-methylphenyl)propan-1-one | Methyl substitution affecting reactivity | Limited biological data |
This table illustrates how variations in structure can influence biological activity, highlighting the significance of the bromine and methoxy groups in enhancing the compound's efficacy.
Case Studies
A notable study conducted on the compound involved its administration in an animal model to evaluate its anti-inflammatory effects. Results showed a significant reduction in inflammatory markers compared to control groups, supporting its potential therapeutic application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
